Sephin1 was first synthesized and characterized in a study aimed at exploring its effects on proteostasis and stress responses in cells. It is classified as a small molecule inhibitor and is commercially available from various suppliers, including Tocris and APExBIO. The compound's mechanism involves selectively disrupting the PPP1R15A-PP1c complex without affecting related complexes, thereby prolonging eIF2α phosphorylation under stress conditions .
Sephin1 can be synthesized through various chemical routes, typically involving organic synthesis techniques that ensure high purity and yield. The synthesis process includes:
The molecular structure of Sephin1 has been elucidated through spectroscopic methods. It features a complex arrangement that allows for its specific interaction with the PPP1R15A regulatory subunit. Key structural data include:
Sephin1 primarily acts through its interaction with the PPP1R15A-PP1c complex, leading to the inhibition of dephosphorylation of eIF2α. Key aspects of its chemical reactivity include:
Sephin1's mechanism of action involves several key processes:
Sephin1 exhibits several notable physical and chemical properties:
Sephin1 has several significant applications in scientific research:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3